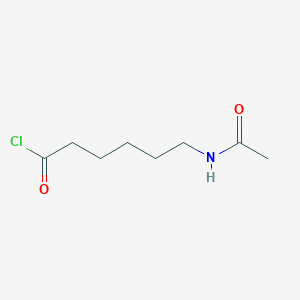

6-Acetamidohexanoyl chloride

Descripción general

Descripción

6-Acetamidohexanoyl chloride is a chemical compound with the CAS Number: 43218-41-3. It has a molecular weight of 191.66 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H14ClNO2 . The InChI Code for this compound is 1S/C8H14ClNO2/c1-7(11)10-6-4-2-3-5-8(9)12/h2-6H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.66 .Aplicaciones Científicas De Investigación

Synthesis in Carbohydrate Chemistry

6-Acetamidohexanoyl chloride is utilized in the synthesis of carbohydrate derivatives. For instance, it has been used in the preparation of aminohexyl pyranosides and furanosides of N-acetyl-D-galactosamine, which are important in carbohydrate chemistry (Lee, Wong, & Lee, 1986).

Polymer Stabilization

This compound plays a role in the stabilization of polymers. Research on hexano-6-lactam, a related compound, indicates that this compound can influence the kinetics and mechanism of branched chain oxidation in polymer degradation (Lánská, Matisová-Rychlá, & Rychlý, 2005).

Antibacterial Agents

Compounds synthesized from this compound have shown potential as antibacterial agents. For example, N-substituted sulfonamides bearing benzodioxane moiety, synthesized using this compound, exhibited potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).

Pharmacological Applications

In pharmaceutical research, this compound has been used in the study of drug formulations. It contributes to understanding the rheological behavior of drug suspensions, as seen in research on acetaminophen suspensions (Moghimipour et al., 2013).

Aggregate Formation and Anion Binding

This compound is involved in the synthesis of pyromellitamide aggregates, which are capable of intermolecular aggregation and anion binding. These properties are significant for developing sensors and switching devices (Webb et al., 2007).

Metabolite Identification

In the field of cancer research, the identification of metabolites of hexamethylene bisacetamide, a related compound to this compound, has been pivotal in understanding its mechanism of action and therapeutic potential (Callery et al., 1986).

Water Treatment Research

In environmental sciences, studies on the degradation of pharmaceutical compounds like acetaminophen in water treatments have utilized derivatives of this compound. This research is vital for developing effective water purification methods (Li et al., 2015).

Safety and Hazards

The safety information for 6-Acetamidohexanoyl chloride indicates that it is dangerous. It has been classified as a class 8 hazard . The precautionary statements include wearing protective gloves, clothing, and eye protection. If swallowed or in contact with skin or eyes, immediate medical attention is advised .

Propiedades

IUPAC Name |

6-acetamidohexanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-7(11)10-6-4-2-3-5-8(9)12/h2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPAYMAZZOMWEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

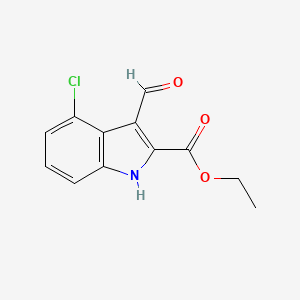

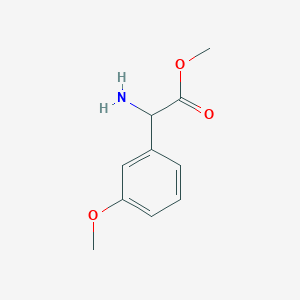

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid](/img/structure/B3137047.png)

![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3137050.png)

![N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3137058.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B3137062.png)

![Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3137065.png)